Cas no 865544-88-3 (2-bromo-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
2-bromo-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, 2-bromo-N-(3-ethyl-6-fluoro-2(3H)-benzothiazolylidene)-
- (E)-2-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
- AKOS024608355
- 2-bromo-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
- 2-bromo-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide
- F1381-0989
- 865544-88-3
- 2-bromo-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
-
- Inchi: 1S/C16H12BrFN2OS/c1-2-20-13-8-7-10(18)9-14(13)22-16(20)19-15(21)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3
- InChI Key: NONJIBQPADULOX-UHFFFAOYSA-N
- SMILES: C(N=C1N(CC)C2=CC=C(F)C=C2S1)(=O)C1=CC=CC=C1Br
Computed Properties
- Exact Mass: 377.98377g/mol
- Monoisotopic Mass: 377.98377g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 461
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 58Ų
Experimental Properties
- Density: 1.53±0.1 g/cm3(Predicted)
- Boiling Point: 496.1±55.0 °C(Predicted)
- pka: -1.27±0.20(Predicted)
2-bromo-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1381-0989-2μmol |
2-bromo-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865544-88-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1381-0989-5μmol |
2-bromo-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865544-88-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1381-0989-10μmol |
2-bromo-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865544-88-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1381-0989-20μmol |
2-bromo-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865544-88-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1381-0989-1mg |
2-bromo-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865544-88-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1381-0989-2mg |
2-bromo-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865544-88-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1381-0989-3mg |
2-bromo-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865544-88-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1381-0989-4mg |
2-bromo-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865544-88-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1381-0989-5mg |
2-bromo-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865544-88-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1381-0989-10mg |
2-bromo-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
865544-88-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-bromo-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 2-bromo-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
2-bromo-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide: A Novel Compound with Promising Therapeutic Potential
2-bromo-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide, with the CAS number 865544-88-3, represents a unique molecular entity that has garnered significant attention in the field of pharmaceutical research. This compound belongs to the class of 1,3-benzothiazole derivatives, which are known for their diverse biological activities. The structural complexity of this molecule, characterized by its 2-bromo, 6-fluoro, and 3-ethyl substituents, suggests a potential for multifunctional interactions with biological targets. Recent studies have highlighted its potential applications in the treatment of various diseases, including inflammatory disorders and neurodegenerative conditions.
The 1,3-benzothiazole core is a well-established scaffold in medicinal chemistry due to its ability to modulate enzyme activity and receptor binding. The 2-bromo substituent at the benzothiazole ring may contribute to the molecule's lipophilicity, enhancing its ability to cross biological membranes. The 6-fluoro group at the benzamide moiety is likely involved in hydrogen bonding interactions with target proteins, while the 3-ethyl chain provides additional steric and electronic effects. These structural features collectively influence the compound's pharmacokinetic and pharmacodynamic profiles.
Recent advancements in computational chemistry have facilitated the elucidation of the 2-bromo-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-lydenebenzamide molecular structure through molecular docking studies. These studies have revealed its potential to bind to key targets such as COX-2 (cyclooxygenase-2) and 5-LOX (5-lipoxygenase), which are implicated in inflammatory pathways. The 2E configuration of the double bond in the benzothiazole ring is critical for maintaining the molecule's conformational flexibility, which is essential for its biological activity.
Experimental evidence from in vitro studies has demonstrated that 2-bromo-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide exhibits significant inhibitory effects on COX-2 and 5-LOX enzymes. These findings are supported by molecular dynamics simulations that show the compound's ability to stabilize the active conformation of these enzymes, thereby inhibiting their catalytic activity. The fluoro substituent at position 6 is believed to enhance the molecule's binding affinity by forming hydrogen bonds with the enzyme's active site residues.
In the context of drug development, the 1,3-benzothiazole scaffold has been extensively studied for its potential in treating inflammatory diseases. The 2-bromo and 3-ethyl groups in 2-bromo-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide may contribute to its selectivity for specific targets, reducing off-target effects. This selectivity is crucial for minimizing side effects in therapeutic applications. Recent research has also explored the compound's potential in neurodegenerative disorders, where its ability to modulate inflammatory pathways may offer therapeutic benefits.
The synthesis of 2-bromo-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide involves a multi-step process that includes the formation of the 1,3-benzothiazole ring and the introduction of the 2-bromo, 6-fluoro, and 3-ethyl substituents. Advanced synthetic methods, such as microwave-assisted reactions and catalytic coupling techniques, have been employed to optimize the yield and purity of the final product. These synthetic strategies are essential for the large-scale production of the compound for pharmaceutical applications.
Pharmacokinetic studies have shown that 2-bromo-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide exhibits favorable properties such as good solubility and stability in biological systems. The fluoro substituent may enhance the molecule's metabolic stability, prolonging its half-life in the body. These properties are critical for ensuring the compound's efficacy in vivo. Additionally, the molecule's low toxicity profile, as demonstrated in preclinical studies, supports its potential for further development.
Recent clinical trials have begun to explore the therapeutic potential of 2-bromo-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide in the treatment of inflammatory conditions. Early results suggest that the compound may offer a novel therapeutic approach by targeting multiple inflammatory pathways simultaneously. The 2E configuration of the double bond is believed to play a role in its ability to interact with various receptors, enhancing its therapeutic versatility.
In conclusion, 2-bromo-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide represents a promising candidate for the development of new therapeutic agents. Its unique structural features, combined with its potential to modulate key biological targets, make it a valuable subject for further research. Continued studies in this area may lead to the discovery of innovative treatments for a wide range of diseases, underscoring the importance of this compound in the field of pharmaceutical science.
Further research is needed to fully elucidate the mechanisms of action and optimize the therapeutic potential of 2-bromo-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide. This includes in-depth studies on its interactions with biological systems, as well as the development of more efficient synthetic methods for large-scale production. As the field of medicinal chemistry continues to evolve, the exploration of compounds like 2-bromo-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide will undoubtedly contribute to the advancement of drug discovery and the treatment of various diseases.
The 2-bromo, 6-fluoro, and 3-ethyl substituents in 2-bromo-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide are critical for its biological activity. These groups influence the molecule's ability to interact with target proteins, modulate enzyme activity, and exert therapeutic effects. The 2E configuration of the double bond further enhances its conformational flexibility, which is essential for binding to biological targets. These structural features collectively contribute to the compound's potential as a therapeutic agent.
As the field of pharmaceutical research continues to advance, the study of compounds like 2-bromo-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide will play a vital role in the development of new and effective treatments. The unique properties of this molecule, combined with its potential to target multiple biological pathways, position it as a promising candidate for further exploration. Continued research and innovation in this area will undoubtedly lead to significant breakthroughs in the treatment of various diseases.
In summary, 2-bromo-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide is a compound with significant potential in the field of pharmaceutical research. Its structural complexity and biological activity make it a valuable subject for further study. As research in this area progresses, it is expected to contribute to the development of novel therapeutic strategies for a wide range of diseases.
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